![molecular formula C13H14N2O4S B354019 N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide CAS No. 825657-96-3](/img/structure/B354019.png)
N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
It’s known that isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential .
Mode of Action
The supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents . The presence of isoxazole substituents can impact the formation of polymorphs .
Biochemical Pathways
It’s known that variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Pharmacokinetics
The presence of dmso resulted in the formation of a solvate form of a similar compound, where the solvent molecule disrupted amide-amide interactions .
Result of Action
The presence of isoxazole substituents can impact the formation of polymorphs .
Action Environment
The action environment of N-(5-methylisoxazol-3-yl)-2-tosylacetamide can be influenced by several factors. Variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Advantages and Limitations for Lab Experiments
One of the advantages of N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide is its specificity for histone deacetylases and protein kinase CK2. This makes it a useful tool for studying the role of these enzymes in cellular processes. This compound also has potential applications in the development of anticancer drugs. However, one limitation of this compound is its relatively low potency compared to other histone deacetylase inhibitors. This can make it challenging to achieve the desired effects in lab experiments.
Future Directions
There are several future directions for research on N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide. One potential area of study is the development of more potent this compound analogs that could be used as anticancer drugs. Another area of study is the identification of specific genes that are regulated by this compound. This could help in the development of targeted therapies for various diseases. Finally, further research is needed to understand the mechanisms underlying the effects of this compound on cellular processes. This could lead to a better understanding of the role of histone deacetylases and protein kinase CK2 in disease progression.
Synthesis Methods
N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide can be synthesized through a multistep process starting from 5-methylisoxazole-3-carboxylic acid, which is converted to the corresponding acid chloride. This intermediate is then reacted with toluene-4-sulfonyl chloride to yield the tosylate. Finally, the tosylate is treated with sodium acetate and acetic anhydride to give this compound.
Scientific Research Applications
N-(5-Methyl-isoxazol-3-yl)-2-(toluene-4-sulfonyl)-acetamide has been shown to have potential applications in various areas of scientific research. It has been studied as a histone deacetylase inhibitor, which could help in the treatment of cancer, neurodegenerative diseases, and other conditions. This compound has also been shown to inhibit the activity of protein kinase CK2, which is involved in the regulation of cell growth and proliferation. This makes this compound a potential candidate for the development of anticancer drugs.
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S/c1-9-3-5-11(6-4-9)20(17,18)8-13(16)14-12-7-10(2)19-15-12/h3-7H,8H2,1-2H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRRCUDUKCOXIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NOC(=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801321958 |
Source
|
Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)sulfonylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801321958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49725317 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
825657-96-3 |
Source
|
Record name | N-(5-methyl-1,2-oxazol-3-yl)-2-(4-methylphenyl)sulfonylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801321958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.